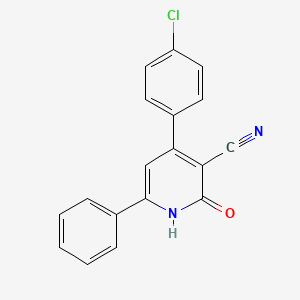

![molecular formula C18H19N3O3 B5626980 3-(2-furyl)-8,9-dimethoxy-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5626980.png)

3-(2-furyl)-8,9-dimethoxy-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-furyl)-8,9-dimethoxy-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline is a compound of interest in chemical research due to its unique structural features and potential for forming complexes with metals. This compound is part of the isoquinoline family, which is known for its diverse pharmacological activities and its presence in various natural products.

Synthesis Analysis

The synthesis of 3-(2-furyl)-8,9-dimethoxy-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline involves cyclization reactions that yield its complex structure. For instance, an iron(III) chloride complex with this compound has been synthesized, showcasing the potential for forming metal complexes (Sokol et al., 2003). Moreover, various synthetic routes have been explored to create s-triazolo[3,4-a]isoquinolines and their derivatives, demonstrating the versatility in synthesizing these compounds (Sidhu, Naqui, & Iyengar, 1966).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated through crystallography and spectroscopic methods. The crystal structure of its iron(III) chloride complex reveals specific structural features, such as hydrogen bonding and tetrahedral geometry around the metal ion (Sokol et al., 2003).

Chemical Reactions and Properties

3-(2-furyl)-8,9-dimethoxy-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline participates in various chemical reactions, forming complexes with transition metals and undergoing transformations that highlight its reactive nature and potential for further chemical modifications. The formation of complexes with metals like chromium, iron, cobalt, copper, and zinc has been documented, indicating its coordination chemistry versatility (Sokol et al., 2003).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystallinity, can be inferred from its structure and interactions. However, specific studies focusing on these properties are limited and warrant further investigation.

Chemical Properties Analysis

Its chemical properties, including reactivity, stability, and potential for forming derivatives, are crucial for understanding its applications in synthesis and material science. The compound's ability to undergo cycloaddition reactions, form N-heterocyclic carbenes, and participate in Diels-Alder reactions with maleic anhydride showcases its diverse chemical behavior (Glushkov et al., 2000; Mikhailovskii et al., 2013).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-(furan-2-yl)-8,9-dimethoxy-5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-18(2)10-11-8-14(22-3)15(23-4)9-12(11)16-19-20-17(21(16)18)13-6-5-7-24-13/h5-9H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDUTVSNJKGYGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC(=C(C=C2C3=NN=C(N31)C4=CC=CO4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

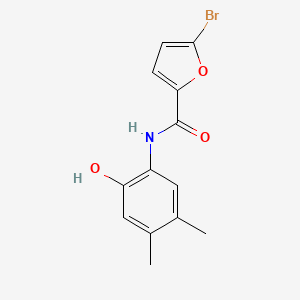

![2-{[(3-hydroxyphenyl)amino]carbonyl}-5-nitrobenzoic acid](/img/structure/B5626898.png)

![({4-ethyl-5-[1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5626909.png)

![N-({1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl}methyl)-N-methylpyridazine-4-carboxamide](/img/structure/B5626917.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5626935.png)

![6-fluoro-2-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5626941.png)

![2-(2-methoxyethyl)-8-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5626944.png)

![(1S*,5R*)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-6-[(5-methyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5626950.png)

![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5626957.png)

![N-2,1,3-benzothiadiazol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5626977.png)

![methyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate](/img/structure/B5626981.png)

![1-[3-fluoro-2-(trifluoromethyl)benzyl]piperidin-2-one](/img/structure/B5626983.png)

![3-({2-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5626991.png)